molecular formula C14H14N2O B14250008 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- CAS No. 383426-38-8

4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]-

Cat. No.: B14250008
CAS No.: 383426-38-8
M. Wt: 226.27 g/mol
InChI Key: JXIXIBIUCWQPFB-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is a heterocyclic compound that features a pyridine ring substituted with a formyl group at the 4-position and an amino group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- typically involves the reaction of 4-pyridinecarboxaldehyde with (1S)-1-phenylethylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and may require a catalyst to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: 4-Pyridinecarboxylic acid.

    Reduction: 4-Hydroxymethylpyridine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and coordination compounds.

    Biology: Investigated for its potential as a ligand in biological assays and as a probe for studying enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials such as metal-organic frameworks (MOFs) and as a corrosion inhibitor for metals.

Mechanism of Action

The mechanism of action of 4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions or proteins, thereby modulating their activity. In biological systems, it may inhibit the function of enzymes or disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Pyridinecarboxaldehyde: Lacks the amino group and has different reactivity and applications.

    2-Pyridinecarboxaldehyde: Substituted at a different position, leading to variations in chemical behavior.

    3-Pyridinecarboxaldehyde: Another positional isomer with distinct properties.

Uniqueness

4-Pyridinecarboxaldehyde, 2-[[(1S)-1-phenylethyl]amino]- is unique due to the presence of both the formyl and amino groups, which confer specific reactivity and enable its use in diverse applications. Its ability to form Schiff bases and coordinate with metal ions makes it particularly valuable in synthetic and medicinal chemistry.

Properties

CAS No.

383426-38-8

Molecular Formula

C14H14N2O

Molecular Weight

226.27 g/mol

IUPAC Name

2-[[(1S)-1-phenylethyl]amino]pyridine-4-carbaldehyde

InChI

InChI=1S/C14H14N2O/c1-11(13-5-3-2-4-6-13)16-14-9-12(10-17)7-8-15-14/h2-11H,1H3,(H,15,16)/t11-/m0/s1

InChI Key

JXIXIBIUCWQPFB-NSHDSACASA-N

Isomeric SMILES

C[C@@H](C1=CC=CC=C1)NC2=NC=CC(=C2)C=O

Canonical SMILES

CC(C1=CC=CC=C1)NC2=NC=CC(=C2)C=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.